molecular formula C23H23ClN2O2 B2731795 1-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide CAS No. 952962-41-3

1-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide

Cat. No. B2731795
CAS RN: 952962-41-3
M. Wt: 394.9
InChI Key: DXGPMZFZTCLECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPI-637 and is a potent and selective inhibitor of the protein kinase CK2.

Scientific Research Applications

Synthesis and Structural Characterization

The process of synthesizing compounds related to "1-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide" and their structural characterization plays a crucial role in understanding their potential applications in scientific research. For instance, studies have focused on the synthesis and characterization of compounds bearing similar structural motifs, exploring their crystal structures, molecular interactions, and potential for forming hydrogen bonds or isomerism within their molecules (Özer et al., 2009); (Bouck & Rasmussen, 1993).

Antimicrobial and Anticancer Activity

Research has also delved into the biological activities of compounds structurally related to "1-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide," specifically their antimicrobial and anticancer properties. For example, novel derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities, demonstrating significant potential in both areas (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Docking Studies

The compound's potential interactions with biological targets have been explored through molecular docking studies, providing insights into its mode of action at the molecular level and suggesting avenues for the development of targeted therapies (Shim et al., 2002).

Pharmacological Enhancements

Research into compounds with a similar structure to "1-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide" includes studies on their role in enhancing the effectiveness of chemotherapeutic agents, providing a foundation for developing more efficient cancer treatments (Takai et al., 2009).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O2/c1-16-4-6-17(7-5-16)21-14-20(26-28-21)15-25-22(27)23(12-2-3-13-23)18-8-10-19(24)11-9-18/h4-11,14H,2-3,12-13,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGPMZFZTCLECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.